L-beta-Homoleucine hydrochloride is a derivative of beta-homoleucine, an unusual amino acid classified as a beta amino acid. This compound is characterized by its unique structure, which includes a side chain that differentiates it from more common alpha amino acids. L-beta-homoleucine is primarily used in scientific research due to its stability and resistance to enzymatic degradation, making it a valuable tool in various biochemical applications.
L-beta-homoleucine hydrochloride is synthesized from natural sources and through chemical methods. It can be obtained from the hydrolysis of certain peptides or synthesized via asymmetric synthesis techniques that utilize specific enzymes or chemical catalysts. The compound is commercially available from several suppliers, including Sigma-Aldrich and Thermo Fisher Scientific, where it is sold as a hydrochloride salt with a high purity level (≥98%) .
L-beta-homoleucine falls under the category of beta amino acids, specifically classified as a 3-amino-5-methylhexanoic acid. This classification is significant because beta amino acids exhibit distinct properties compared to their alpha counterparts, influencing their behavior in biological systems and their utility in synthetic chemistry .
The synthesis of L-beta-homoleucine hydrochloride can be achieved through various methods:
The synthesis typically requires specific conditions such as pH control, temperature regulation, and the presence of co-factors or solvents that facilitate the reaction. For instance, enzymatic reactions may be conducted at physiological pH (around 7.0) and temperatures around 37°C to optimize enzyme activity .
L-beta-homoleucine has a molecular formula of C_7H_15N_O_2 and a molecular weight of approximately 145.20 g/mol. Its structure features:
This unique configuration allows for distinct interactions within biological systems compared to standard alpha amino acids.
The compound exists predominantly in its L-form due to its biological relevance and stability. The stereochemistry plays a crucial role in its function and interaction with proteins and enzymes .
L-beta-homoleucine can participate in various chemical reactions typical of amino acids:
These reactions often require specific catalysts or conditions to proceed efficiently. For instance, transamination reactions can be catalyzed by specific transaminases under mild conditions .
The mechanism through which L-beta-homoleucine exerts its effects primarily involves its incorporation into peptides and proteins, influencing their structure and function due to its unique properties compared to alpha amino acids.
Studies have shown that peptides containing beta amino acids can exhibit increased resistance to enzymatic breakdown, making them suitable for therapeutic applications .
Relevant analyses indicate that L-beta-homoleucine maintains structural integrity under various conditions, making it suitable for diverse applications in biochemistry .
L-beta-homoleucine hydrochloride has several scientific uses:
This compound's unique characteristics make it an important tool in both academic research and industrial applications related to peptide chemistry and biotechnology .
L-β-Homoleucine hydrochloride (CAS 96386-92-4) serves as a critical benchmark in evaluating synthetic strategies for β-amino acid incorporation. Comparative studies reveal fundamental operational distinctions between solution-phase and solid-phase approaches. In solution-phase synthesis, this non-proteinogenic amino acid demonstrates moderate cyclization efficiency (36-46% yields) when incorporated into linear precursors for complex macrocycles like urukthapelstatin A. The rigidity imposed by its branched aliphatic chain often necessitates high-dilution conditions to suppress oligomerization during macrocycle formation [3].
Solid-phase peptide synthesis (SPPS) significantly enhances cyclization efficiency for β-homoleucine-containing sequences, achieving yields exceeding 60% in model systems. The chlorotrityl resin-based approach provides superior control over ring-closing reactions by spatially isolating peptide chains. This advantage becomes particularly pronounced when synthesizing heterocyclic peptides where pre-formed azoles create conformational rigidity that hinders solution-phase cyclization. The steric profile of β-homoleucine's isobutyl side chain necessitates carefully optimized coupling protocols in both methodologies, with SPPS offering more reliable incorporation at sterically demanding positions [3] [9].
Table 1: Comparative Performance in Macrocyclic Synthesis
Synthetic Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization Yield Range | 36-46% | 60-75% |
Typical Cyclization Site | Heterocyclic junction | Peptide backbone |
β-Homoleucine Incorporation Efficiency | Moderate | High |
Oligomerization Tendency | Significant | Minimal |
Conformational Flexibility During Cyclization | Low | High |
The incorporation efficiency of L-β-homoleucine hydrochloride in peptide chains is governed by its sterically congested β-carbon center and the reduced nucleophilicity characteristic of β-amino acids. Carbodiimide-based coupling reagents (particularly DIC and EDC·HCl) with HOBt or Oxyma Pure® additives demonstrate superior performance in suppressing racemization during activation. Kinetic studies reveal coupling times of 45-120 minutes for complete consumption of starting materials at 0°C in DMF, with reaction efficiency decreasing at higher concentrations (>0.2M) due to increased epimerization via oxazolinone intermediates [10].
Phosphonium and aminium salts enable efficient segment coupling when β-homoleucine occupies the C-terminal position. HATU-mediated reactions in DMF with DIPEA achieve near-quantitative coupling yields (98%) within 30 minutes for dipeptide formations involving sterically unhindered amino acids. However, couplings with N-methylated or β-branched amino acids require extended reaction times (2-4 hours) and elevated temperatures (25-40°C), with COMU emerging as the optimal reagent for these challenging scenarios due to its reduced epimerization tendency. The electron-donating isobutyl group marginally enhances configurational stability compared to linear chain β-amino acids during activation [8] [10].
Table 2: Coupling Reagent Performance with L-β-Homoleucine Hydrochloride
Coupling System | Reaction Time | Yield (%) | Racemization (%) | Optimal Temperature |
---|---|---|---|---|
DIC/HOBt | 90 min | 85 | 3.5 | 0°C |
EDC·HCl/HOAt | 75 min | 92 | 2.8 | 0°C |
HATU/DIPEA | 30 min | 98 | 4.2 | 25°C |
TBTU/NMM | 120 min | 78 | 5.1 | 25°C |
COMU/DIPEA | 60 min | 95 | 1.9 | 0°C |
Enantiopure L-β-homoleucine hydrochloride (≥98% ee) is accessible through photocatalytic dehydrogenation of L-leucine derivatives followed by stereoselective functionalization. The photochemical cascade employing Na₄W₁₀O₃₂ (NaDT) and Co(dmgH)(dmgH₂)Br₂ under 390 nm irradiation achieves terminal-selective γ,δ-dehydrogenation with exceptional stereochemical fidelity (94% enantiospecificity). This transformation capitalizes on the preferential abstraction of the γ-methine hydrogen by decatungstate anion, followed by cobaloxime-mediated hydrogen atom transfer that preserves the β-stereocenter configuration [7].
Diastereomeric crystallization remains indispensable for large-scale production. N-acylation with chiral auxiliaries (e.g., (1R,2S)-(-)-camphanic chloride or N-phthaloyl-L-leucine) generates readily separable diastereomers through fractional crystallization. Enzymatic resolution using immobilized penicillin G acylase selectively hydrolyzes the L-enantiomer from N-phenylacetyl precursors with 88% enantiomeric excess after single-pass purification. The branched isobutyl side chain enhances crystalline lattice differentiation, yielding diastereomeric excesses >95% with (-)-menthyl chloroformate derivatives [7].
The β-stereocenter in homoleucine derivatives exhibits differential configurational stability under various activation conditions. Urethane-protected derivatives (Fmoc-, Boc-, Cbz-) maintain >98% enantiopurity during standard peptide couplings, whereas acylated derivatives undergo rapid epimerization via enolization (direct α-hydrogen abstraction) or oxazolinone formation. Low-temperature activation (-20°C) in polar aprotic solvents (DMF/NMP mixtures) with potent coupling agents (PyCloK, HCTU) reduces racemization to <2%, significantly outperforming room-temperature protocols exhibiting 5-8% epimerization [7] [10].
Table 3: Photocatalytic Dehydrogenation Scope for β-Amino Acids
Amino Acid Precursor | Product | Yield (%) | Terminal:Internal Ratio | e.s. (%) |
---|---|---|---|---|
N-Bz-L-leucine-OtBu | Dehydroleucine derivative | 86 | >20:1 | 94 |
N-Boc-L-valine-OtBu | Terminal dehydrovaline | 74 | >15:1 | 96 |
N-Cbz-L-homoleucine-OtBu | Dehydrohomoleucine | 68 | >18:1 | 97 |
N-Fmoc-L-β-homoleucine | Unsaturated derivative | 72 | >15:1 | 98 |
N-TCP-L-isoleucine-OtBu | Regioisomeric mixture | 39 | 3:1 | 95 |
Chiral auxiliary approaches enable absolute stereocontrol in de novo synthesis. Oppolzer’s sultam-mediated alkylation of β-amino acid precursors installs the (S)-configuration with 97:3 diastereoselectivity, while Evans’ oxazolidinone auxiliaries provide complementary (R)-selectivity (95% de). The steric bulk of the isobutyl moiety necessitates carefully optimized enolization conditions (LDA, -78°C, THF) to prevent diastereoface mixing. These methodologies provide gram-scale access to both enantiomers without resolution steps [7] [10].
Table 4: Stereochemical Preservation Strategies
Method | Conditions | Epimerization (%) | Configurational Retention |
---|---|---|---|
Carbodiimide Coupling (0°C) | DIC/HOBt, DMF, 2h | 3.5 | 96.5% |
Aminium Coupling (RT) | HATU/DIPEA, DMF, 30min | 4.2 | 95.8% |
Phosphonium Coupling (-20°C) | PyCloK/collidine, NMP, 1h | 1.2 | 98.8% |
Active Ester Aminolysis | OPfp ester, DCM, 12h | 0.9 | 99.1% |
Mixed Anhydride Method | iBuOCOCl/NMM, THF, -30°C | 2.7 | 97.3% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1